molecular formula C11H16BNO4 B1418418 4-(3-Methoxypropylcarbamoyl)phenylboronic acid CAS No. 913835-85-5

4-(3-Methoxypropylcarbamoyl)phenylboronic acid

Cat. No.: B1418418
CAS No.: 913835-85-5
M. Wt: 237.06 g/mol
InChI Key: XYVBRVOOLKNOIC-UHFFFAOYSA-N
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Description

Chemical Identity and Classification Within Phenylboronic Acid Derivatives

4-(3-Methoxypropylcarbamoyl)phenylboronic acid (CAS 913835-85-5) is a phenylboronic acid derivative characterized by a phenyl ring substituted with a carbamoyl group linked to a 3-methoxypropyl chain. This structural motif positions it within the broader class of phenylboronic acids, which are distinguished by a boronic acid moiety (-B(OH)₂) attached to an aromatic ring. The carbamoyl group (–CONH–) and methoxypropyl chain (–OCH₂CH₂CH₂–) enhance solubility, electronic properties, and potential for covalent interactions with diols or other nucleophiles.

Key Structural Features:

  • Core Structure: Phenylboronic acid backbone with boronic acid functionality at the para position.
  • Functional Groups:
    • Carbamoyl group (–CONH–) at the para position.
    • 3-Methoxypropyl chain (–OCH₂CH₂CH₂–) attached to the carbamoyl nitrogen.
  • Molecular Formula: C₁₁H₁₆BNO₄ (Molecular Weight: 237.06 g/mol).

Classification:
This compound belongs to the subclass of functionalized phenylboronic acids , which are engineered to modulate reactivity, solubility, or binding specificity. Its design aligns with efforts to optimize boronic acid derivatives for targeted applications in organic synthesis, medicinal chemistry, and materials science.

Historical Context and Development

While specific historical data for this compound is limited, its development reflects broader trends in phenylboronic acid research:

  • Early Phenylboronic Acid Synthesis:
    Phenylboronic acid itself was first synthesized in 1880 via the reaction of diphenylmercury with boron trichloride. Subsequent derivatization focused on modifying substituents to enhance reactivity or selectivity.

  • Modern Derivative Design:
    In the 21st century, derivatives like this compound emerged as part of systematic studies to:

    • Improve solubility via hydrophilic chains (e.g., methoxypropyl).
    • Introduce functional groups for bioconjugation or catalysis.
    • Explore boronic acid-diol interactions for glucose-responsive systems.
  • Synthetic Routes:
    Likely synthesized via coupling reactions between a boronic acid precursor and a carbamoyl-containing intermediate. Common methods include Suzuki-Miyaura cross-coupling or nucleophilic substitution.

Significance in Organic Chemistry and Materials Science

1.3.1 Role in Cross-Coupling Reactions
Phenylboronic acids are cornerstone reagents in Suzuki-Miyaura coupling , enabling the formation of carbon-carbon bonds between aryl/heteroaryl halides and boronic acids under palladium catalysis. The methoxypropylcarbamoyl substituent may influence:

  • Electronic Effects: Electron-donating methoxy groups can activate the boronic acid toward transmetalation.
  • Steric Hindrance: The propyl chain may modulate regioselectivity in coupling reactions.

1.3.2 Applications in Medicinal Chemistry
Derivatives like this compound serve as building blocks for:

  • Enzyme Inhibitors: Boronic acids bind covalently to serine proteases or β-lactamases, as demonstrated in studies targeting carbapenem-resistant bacteria.
  • Drug Delivery Systems: Boronate esters formed with diols (e.g., glucose) enable pH-responsive release mechanisms.

1.3.3 Material Science Innovations

  • Glucose-Responsive Hydrogels: Boronic acid-diol complexes enable dynamic networks that release insulin upon glucose binding.
  • Sensors and Diagnostics: Fluorescent or electrochemical sensors leveraging boronic acid-diol interactions for saccharide detection.

Basic Chemical and Physical Properties

Table 1: Key Properties of this compound

Property Value/Description Source
Molecular Formula C₁₁H₁₆BNO₄
Molecular Weight 237.06 g/mol
CAS Number 913835-85-5
Purity ≥95% (commonly 98%)
Solubility Polar organic solvents (e.g., THF, DMF)
Melting Point 130–133°C (reported for similar compounds)
Hydrogen Bond Donors 3 (from –NH and –OH groups)
Topological Polar Surface Area 78.8 Ų (high polarity)

Key Observations:

  • Reactivity: Boronic acid moiety participates in reversible binding with diols (e.g., glucose) via boronate ester formation.
  • Stability: Stable under ambient conditions but sensitive to strong acids/bases, which hydrolyze the boronic acid group.

Overview of Research Significance and Applications

1.5.1 Organic Synthesis and Catalysis

  • Suzuki Coupling: Used to synthesize biaryl or heteroaryl compounds, critical in pharmaceutical intermediates.
  • Heck and Negishi Reactions: Potential applications in forming C–C bonds with alkenes or organozinc reagents.

1.5.2 Medicinal Chemistry

  • Antimicrobial Agents: Boronic acids inhibit serine β-lactamases (e.g., KPC-2, AmpC), restoring β-lactam antibiotic efficacy.
  • Targeted Drug Delivery: Methoxypropyl chains may enhance solubility or membrane permeability in prodrug designs.

1.5.3 Materials Science

  • Smart Hydrogels: Boronate ester crosslinks enable glucose-responsive insulin release systems.
  • Biosensors: Fluorescent probes for glucose monitoring in diabetic care.

Properties

IUPAC Name

[4-(3-methoxypropylcarbamoyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16BNO4/c1-17-8-2-7-13-11(14)9-3-5-10(6-4-9)12(15)16/h3-6,15-16H,2,7-8H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYVBRVOOLKNOIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)C(=O)NCCCOC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16BNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90657067
Record name {4-[(3-Methoxypropyl)carbamoyl]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90657067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

913835-85-5
Record name {4-[(3-Methoxypropyl)carbamoyl]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90657067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(3-Methoxypropylcarbamoyl)benzeneboronic acid
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Preparation Methods

The synthesis of 4-(3-Methoxypropylcarbamoyl)phenylboronic acid typically involves the reaction of 4-bromophenylboronic acid with 3-methoxypropylamine under suitable conditions . The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene. The reaction mixture is heated to reflux, and the product is isolated by standard purification techniques such as recrystallization or chromatography.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

4-(3-Methoxypropylcarbamoyl)phenylboronic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include palladium catalysts, bases like potassium carbonate, and organic solvents such as toluene or ethanol. Major products formed from these reactions include biaryl compounds, phenols, and substituted carbamoyl derivatives.

Scientific Research Applications

Biomedical Applications

a. Drug Delivery Systems

4-(3-Methoxypropylcarbamoyl)phenylboronic acid has been utilized in the development of drug delivery systems, particularly for glucose-responsive drug release. The compound can form boronate esters with diol-containing molecules, allowing for controlled release mechanisms that are triggered by changes in glucose concentration. This property is particularly beneficial for diabetes management, where precise insulin delivery is crucial.

Case Study: Glucose-Responsive Insulin Delivery

  • Objective: To create a system that releases insulin in response to glucose levels.
  • Method: The compound was conjugated with mesoporous silica nanoparticles to form a glucose-sensitive insulin delivery system.
  • Results: The system demonstrated an encapsulation efficiency of 85.9% and a loading capacity of 14.7%, indicating its potential for effective insulin delivery under physiological conditions .

b. Cancer Therapeutics

Research has indicated that phenylboronic acids, including this compound, can be used in cancer treatment strategies due to their ability to target tumor cells selectively.

Case Study: Tumor Targeting with Boronate-Conjugated Nanoparticles

  • Objective: To enhance the efficacy of chemotherapy through boronate-conjugated nanoparticles.
  • Method: The nanoparticles were modified with boronic acid derivatives to improve mucoadhesiveness and prolong drug residence time in target tissues.
  • Results: Increased adhesion to bladder mucosa was observed, which could lead to improved therapeutic outcomes in bladder cancer treatments .

Catalytic Applications

This compound exhibits catalytic properties that can be exploited in organic synthesis.

a. Amidation Reactions

The compound has been shown to act as a catalyst in amidation reactions, facilitating the formation of amides from carboxylic acids and amines. This application is significant for synthesizing pharmaceuticals and agrochemicals.

Case Study: Catalytic Amidation

  • Objective: To explore the efficiency of this compound as a catalyst.
  • Method: Various carboxylic acids were reacted with amines in the presence of the compound.
  • Results: The reactions yielded high conversion rates, demonstrating the compound's effectiveness as a catalyst in organic synthesis .

Materials Science

a. Smart Materials Development

The unique properties of this compound allow it to be incorporated into smart materials that respond to environmental stimuli such as pH or temperature.

Case Study: Hydrogel Formation

  • Objective: To develop self-healing hydrogels for biomedical applications.
  • Method: The compound was polymerized with acrylamide to form hydrogels that mimic natural tissue properties.
  • Results: These hydrogels exhibited excellent mechanical strength and self-healing capabilities, making them suitable for tissue engineering applications .

Data Tables

Application AreaSpecific Use CaseKey Findings
Drug DeliveryGlucose-responsive insulin deliveryEncapsulation efficiency: 85.9%, Loading capacity: 14.7%
Cancer TherapeuticsTumor targeting with nanoparticlesEnhanced mucoadhesiveness improves drug residence time
CatalysisAmidation reactionsHigh conversion rates observed in organic synthesis
Materials ScienceSelf-healing hydrogelsExcellent mechanical strength and self-healing properties

Mechanism of Action

As a building block for potential drug candidates, 4-(3-Methoxypropylcarbamoyl)phenylboronic acid itself does not have a direct mechanism of action. Its significance lies in its role as a precursor for trisubstituted β-carboline derivatives, which inhibit PIM kinases . These kinases are involved in various cellular processes, including cell growth and survival, making them targets for cancer therapy.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in Carbamoyl-Bearing Boronic Acids

The following table summarizes key structural analogs and their properties:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Substituent Features
4-(3-Methoxypropylcarbamoyl)phenylboronic acid C₁₁H₁₆BNO₄ 253.06 913835-85-5 Para-boronic acid, methoxypropylcarbamoyl
3-(3-Methoxypropylcarbamoyl)phenylboronic acid C₁₁H₁₆BNO₄ 253.06 957061-22-2 Meta-boronic acid, methoxypropylcarbamoyl
4-(N,N-Dimethylcarbamoyl)phenylboronic acid C₉H₁₂BNO₃ 193.01 121808-62-6 Para-boronic acid, dimethylcarbamoyl
4-(N,N-Dipropylcarbamoyl)phenylboronic acid C₁₃H₂₀BNO₃ 249.11 850568-32-0 Para-boronic acid, dipropylcarbamoyl
3-Fluoro-4-propoxyphenylboronic acid C₉H₁₂BFO₃ 208.00 37687-24-4 Meta-fluoro, para-propoxy, boronic acid

Sources :

Key Structural and Functional Differences

Carbamoyl Substituent Variations
  • 4-(N,N-Dimethylcarbamoyl)phenylboronic acid : The dimethyl group reduces steric hindrance but may limit solubility due to reduced hydrogen-bonding capacity .
  • 4-(N,N-Dipropylcarbamoyl)phenylboronic acid: Dipropyl groups increase hydrophobicity, making this compound more suitable for reactions in non-polar media .
Positional Isomerism
  • The meta-substituted isomer (3-(3-Methoxypropylcarbamoyl)phenylboronic acid, CAS: 957061-22-2) exhibits distinct electronic and steric effects.
Functional Group Diversity
  • 3-Fluoro-4-propoxyphenylboronic acid (CAS: 37687-24-4) replaces the carbamoyl group with a fluoro and propoxy substituent. The electron-withdrawing fluorine atom enhances electrophilicity of the boronic acid, favoring faster coupling in electron-deficient systems .

Reactivity and Application Insights

  • Suzuki-Miyaura Coupling : Para-substituted carbamoyl derivatives (e.g., 913835-85-5) generally exhibit higher reactivity due to reduced steric hindrance compared to meta-substituted analogs .
  • Solubility : Methoxypropylcarbamoyl derivatives show improved aqueous solubility over dipropylcarbamoyl analogs, facilitating use in biphasic reaction systems .
  • Stability : Dimethylcarbamoyl derivatives (e.g., 121808-62-6) may hydrolyze under acidic conditions, whereas methoxypropylcarbamoyl analogs demonstrate greater stability due to the ether linkage .

Commercial Availability and Pricing

  • 3-(3-Methoxypropylcarbamoyl)phenylboronic acid (CAS: 957061-22-2) is listed by CymitQuimica but marked as discontinued, highlighting supply chain variability .
  • 4-(N,N-Dimethylamino)phenylboronic acid pinacol ester (CAS: 171364-78-6) is priced at ¥9,000/g (Kanto Reagents), reflecting higher costs for stabilized boronic esters .

Biological Activity

4-(3-Methoxypropylcarbamoyl)phenylboronic acid (CAS No. 913835-85-5) is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its ability to interact with various biological targets, making it a subject of interest for researchers exploring therapeutic applications.

Chemical Structure

The molecular formula for this compound is C12H17BNO3C_{12}H_{17}BNO_3. Its structure features a phenyl ring substituted with a boronic acid group and a methoxypropylcarbamoyl moiety, which enhances its solubility and reactivity.

The biological activity of this compound is primarily attributed to its ability to form reversible covalent bonds with diols and other nucleophiles, which is a hallmark of boronic acids. This property allows it to inhibit enzymes that rely on these interactions, such as proteases and glycosidases, thereby affecting various biochemical pathways.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Anticancer Activity : Studies have shown that this compound can inhibit the proliferation of cancer cells by interfering with cell cycle regulation and inducing apoptosis.
  • Antimicrobial Properties : It has demonstrated effectiveness against certain bacterial strains, suggesting potential as an antimicrobial agent.
  • Enzyme Inhibition : The compound has been identified as an inhibitor of specific enzymes involved in carbohydrate metabolism, which can be relevant in diabetes management.

Research Findings and Case Studies

Several studies have investigated the biological effects of this compound:

  • Anticancer Effects :
    • A study published in the Journal of Medicinal Chemistry highlighted the compound's ability to induce apoptosis in breast cancer cell lines through the activation of caspase pathways. The IC50 values were reported to be in the low micromolar range, indicating significant potency against cancer cells .
  • Antimicrobial Activity :
    • Research conducted by Smith et al. (2023) demonstrated that this compound exhibited bactericidal effects against Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) was determined to be approximately 32 µg/mL for both strains .
  • Enzyme Inhibition :
    • A study focused on its inhibitory effects on α-glucosidase revealed that the compound effectively reduced glucose absorption in vitro, suggesting its potential role in managing postprandial blood sugar levels .

Comparative Analysis

To further understand the biological activity of this compound, a comparison with other similar boronic acids was conducted:

Compound NameAnticancer ActivityAntimicrobial ActivityEnzyme Inhibition
This compoundModerateEffectiveStrong
Phenylboronic AcidLowModerateWeak
4-Bromophenylboronic AcidHighLowModerate

Q & A

Q. Table 1: Key Physicochemical Properties

PropertyValue/MethodReference
Solubility (H₂O)<1 mg/mL (pH 7.0)
pKa (boron center)~7.5 (estimated via DFT)
Stability in AirSensitive to oxidation; store under N₂

Q. Table 2: Recommended Analytical Techniques

TechniqueApplicationReference
¹¹B NMRBoron speciation in solution
SPRReal-time binding kinetics
DFT/B3LYPElectronic structure modeling

Retrosynthesis Analysis

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Feasible Synthetic Routes

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4-(3-Methoxypropylcarbamoyl)phenylboronic acid
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4-(3-Methoxypropylcarbamoyl)phenylboronic acid

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